N-(2-ethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-(2-ethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a compound belonging to the benzamide class of chemicals. Benzamides are known for their diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties . This compound, with its unique substituents, offers potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide can be achieved through several methods. One common approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method utilizes lithium diisopropylamide (LDA) as a base to promote the reaction . The reaction typically proceeds under mild conditions, making it efficient and selective.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-ethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies can provide insights into its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-(2-ethylphenyl)benzamide: Lacks the methoxy and methylsulfanyl groups.
2-methoxy-4-(methylsulfanyl)benzamide: Lacks the 2-ethylphenyl group.
Uniqueness
N-(2-ethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both the methoxy and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its pharmacological properties compared to simpler benzamide derivatives .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-4-12-7-5-6-8-15(12)18-17(19)14-10-9-13(21-3)11-16(14)20-2/h5-11H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKUUMISUFVMCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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